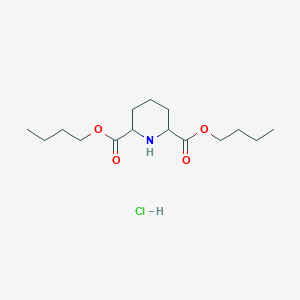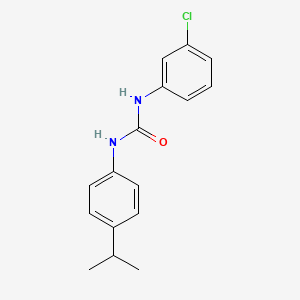![molecular formula C18H19N3OS B5519023 1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-2,3-dimethyl-1H-indole](/img/structure/B5519023.png)
1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-2,3-dimethyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex indole derivatives, such as "1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-2,3-dimethyl-1H-indole," often involves multi-step reactions, including acetylation, cyclocondensation, and various coupling reactions. For example, the Vilsmeier-Haack reaction has been used to acetylate pyrroloindoles, resulting in derivatives through selective acetylation at different positions on the indole ring (Samsoniya et al., 1982). Another method involves tandem olefination and Claisen rearrangement of indol-3-ones, showcasing the versatility in synthesizing indole-based compounds (Kawasaki et al., 1996).
Molecular Structure Analysis
The molecular structure of indole derivatives is often characterized by their aromaticity, which plays a crucial role in their reactivity and physical properties. Studies involving cobalt(III)-catalyzed cross-coupling reactions and subsequent base-promoted cyclization have shed light on the structural aspects of pyrroloindoles, indicating a broad substrate scope and moderate to excellent yields, demonstrating the structural diversity achievable with such frameworks (Zhou et al., 2016).
Chemical Reactions and Properties
Indole derivatives undergo various chemical reactions, including cyclocondensation, bromination, and reactions with acid chlorides and terminal alkynes. These reactions are pivotal in synthesizing heterocyclic systems like pyrido[2,3-d]pyrimidines, showcasing the compound's versatility in forming complex molecular architectures (Gupta et al., 2011).
Applications De Recherche Scientifique
Synthesis and Functionalization Techniques
The synthesis and functionalization of indole derivatives, including those similar to "1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-2,3-dimethyl-1H-indole," are crucial in medicinal chemistry due to their biological relevance. Palladium-catalyzed reactions have emerged as a powerful tool for the synthesis of indole derivatives, offering a versatile approach to accessing a wide variety of biologically active compounds. This methodology enables the functionalization of indoles in the presence of a broad range of functional groups, making it invaluable for the synthesis of complex molecules (Cacchi & Fabrizi, 2005).
Heterocyclic Compound Synthesis
The development of novel pyrido[2,3-d]pyrimidine indole derivatives showcases the vast potential of heterocyclic compounds in pharmaceutical research. These compounds, synthesized through a three-component one-pot cyclocondensation Michael reaction, exhibit a range of biological activities, including antibacterial properties. The ability to modify these molecules through various substituents enables the exploration of their pharmacological profiles and optimization for potential therapeutic applications (Rangel et al., 2017).
Interaction with Biological Targets
The interaction of related compounds with DNA illustrates their potential as drug amplifiers in anticancer therapy. Studies have shown that compounds structurally similar to "1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-2,3-dimethyl-1H-indole" can bind to DNA through intercalation, affecting the DNA's structural integrity and function. This interaction underscores the importance of these molecules in the development of new therapeutic agents that can modulate DNA activity, potentially leading to enhanced anticancer drug efficacy (Strekowski et al., 1986).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2,3-dimethylindol-1-yl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-11-9-12(2)20-18(19-11)23-10-17(22)21-14(4)13(3)15-7-5-6-8-16(15)21/h5-9H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHVPGZRADVSDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)N2C(=C(C3=CC=CC=C32)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl [(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5518949.png)
![3-(1-benzyl-1H-imidazol-2-yl)-1-[3-(1H-pyrazol-1-yl)propanoyl]piperidine](/img/structure/B5518952.png)
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5518958.png)
![N-ethyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5518986.png)


![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5519009.png)
![3-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-methylbenzoate](/img/structure/B5519011.png)
![3-[(3-chlorophenyl)amino]-1-(2-thienyl)-1-propanone](/img/structure/B5519015.png)
![2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-[(3-methyl-5-propyl-1-benzofuran-2-yl)carbonyl]piperidine](/img/structure/B5519025.png)
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5519033.png)
![ethyl 4-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5519039.png)
![5-(4-methylphenyl)-4-[(4-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5519043.png)